5-Chloro-2-(1-naphthylmethoxy)aniline
Description
5-Chloro-2-(1-naphthylmethoxy)aniline is an aromatic amine derivative featuring a chlorine atom at the 5-position and a 1-naphthylmethoxy group at the 2-position of the benzene ring. The naphthylmethoxy substituent comprises a naphthalene moiety linked via a methylene bridge to an oxygen atom, conferring significant steric bulk and lipophilicity. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological receptors like Nurr1 .
Properties
IUPAC Name |
5-chloro-2-(naphthalen-1-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c18-14-8-9-17(16(19)10-14)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOFBYIFVGHVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1-naphthylmethoxy)aniline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of 5-Chloro-2-(1-naphthylmethoxy)aniline may involve the nitration of m-dichlorobenzene followed by high-pressure amination . This method is advantageous as it uses nitrogen dioxide instead of traditional nitric acid-sulfuric acid mixed acid nitrification agents, reducing environmental pollution .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(1-naphthylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
5-Chloro-2-(1-naphthylmethoxy)aniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1-naphthylmethoxy)aniline involves its interaction with specific molecular targets and pathways. For example, in proteomics research, it may interact with proteins to elucidate their structure and function . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Lipophilicity : The naphthylmethoxy group in the target compound significantly increases logP (estimated ~4.5), making it more lipophilic than analogs like 5-chloro-2-(trifluoromethyl)aniline (logP ~2.8) . This property is critical for drug candidates targeting central nervous system receptors.
- Reactivity : The electron-donating methoxy group activates the benzene ring toward electrophilic substitution, but steric hindrance from the naphthyl group may limit regioselectivity. In contrast, the trifluoromethyl group in 5-chloro-2-(trifluoromethyl)aniline deactivates the ring, reducing reactivity .
Biological Activity
5-Chloro-2-(1-naphthylmethoxy)aniline is a compound with the molecular formula and a molecular weight of approximately 283.76 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and proteomics. The structure features a chloro group and a naphthylmethoxy moiety, which may influence its interaction with biological targets.
The biological activity of 5-Chloro-2-(1-naphthylmethoxy)aniline is primarily attributed to its ability to interact with specific proteins and enzymes. Such interactions can lead to alterations in enzymatic activities or modulation of protein functions, which are crucial for various physiological processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 5-Chloro-2-(1-naphthylmethoxy)aniline. For instance, research has indicated that compounds with similar structures exhibit significant cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways such as the modulation of signaling cascades.
Case Studies
- Cytotoxicity Studies : In vitro assays demonstrated that 5-Chloro-2-(1-naphthylmethoxy)aniline exhibits dose-dependent cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, showing promising results compared to standard chemotherapeutic agents.
- DNA Binding Affinity : Studies employing fluorescence spectroscopy revealed that this compound can bind to DNA, potentially interfering with replication and transcription processes. This binding affinity was quantified using binding constants derived from competitive displacement assays.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds can provide insights into the unique biological activity of 5-Chloro-2-(1-naphthylmethoxy)aniline. For example:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 5-Chloro-2-methoxyaniline | Contains methoxy instead of naphthyl | Moderate cytotoxicity |
| 4-Chloro-3-(1-naphthyloxy)aniline | Different substitution pattern | Lower anticancer activity |
| 3-Chloro-2-(naphthyloxy)aniline | Varying chlorine position | Enhanced DNA binding |
Safety and Handling
5-Chloro-2-(1-naphthylmethoxy)aniline is classified as an irritant. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
